
3-Butyladamantan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Butyladamantan-1-amine is a derivative of adamantane, a hydrocarbon known for its unique cage-like structure. This compound features a butyl group attached to the adamantane framework, with an amine group at the first position. The adamantane structure imparts significant stability and rigidity, making its derivatives valuable in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Butyladamantan-1-amine typically involves the functionalization of adamantane. One common method is the alkylation of adamantane, followed by amination. For instance, adamantane can be reacted with butyl bromide in the presence of a strong base to introduce the butyl group. Subsequent amination can be achieved using ammonia or an amine source under suitable conditions .
Industrial Production Methods: Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. The use of transition metal catalysts, such as palladium or nickel, can facilitate the alkylation and amination steps. These methods are optimized for large-scale production, ensuring high purity and consistent quality .
Chemical Reactions Analysis
Types of Reactions: 3-Butyladamantan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the amine to its corresponding amine oxide.
Substitution: The hydrogen atoms on the adamantane framework can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation: Nitroso and nitro derivatives.
Reduction: Amine oxides.
Substitution: Halogenated or alkylated adamantane derivatives.
Scientific Research Applications
3-Butyladamantan-1-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex molecules and polymers.
Biology: Its derivatives are studied for their potential biological activities, including antiviral and antibacterial properties.
Medicine: Research explores its use in drug development, particularly for neurological disorders.
Industry: It is used in the production of high-performance materials, such as lubricants and coatings.
Mechanism of Action
The mechanism of action of 3-Butyladamantan-1-amine involves its interaction with biological targets, such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with these targets, modulating their activity. In neurological applications, it may influence neurotransmitter release and uptake, contributing to its therapeutic effects .
Comparison with Similar Compounds
1-Adamantanamine: Lacks the butyl group, making it less hydrophobic.
3-Methyladamantan-1-amine: Features a methyl group instead of a butyl group, affecting its steric properties.
1,3-Diaminoadamantane: Contains two amine groups, offering different reactivity and applications.
Uniqueness: 3-Butyladamantan-1-amine’s unique structure, combining the stability of adamantane with the functional versatility of an amine and a butyl group, makes it particularly valuable in applications requiring both rigidity and reactivity. Its hydrophobic nature and ability to engage in various chemical reactions further enhance its utility in diverse fields .
Properties
CAS No. |
80904-85-4 |
|---|---|
Molecular Formula |
C14H25N |
Molecular Weight |
207.35 g/mol |
IUPAC Name |
3-butyladamantan-1-amine |
InChI |
InChI=1S/C14H25N/c1-2-3-4-13-6-11-5-12(7-13)9-14(15,8-11)10-13/h11-12H,2-10,15H2,1H3 |
InChI Key |
KUNFZDMYUIQERL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC12CC3CC(C1)CC(C3)(C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-Chloro-2-methylbut-3-yn-2-yl)oxy]ethan-1-ol](/img/structure/B14421890.png)
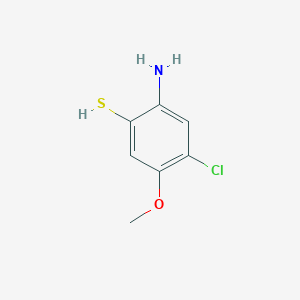
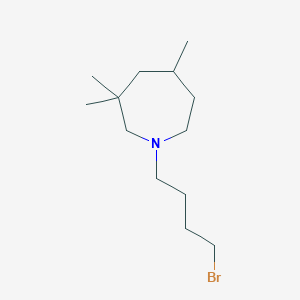
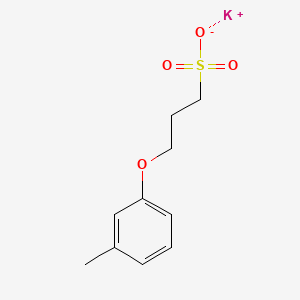

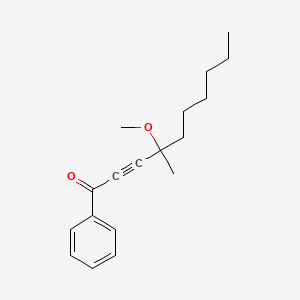

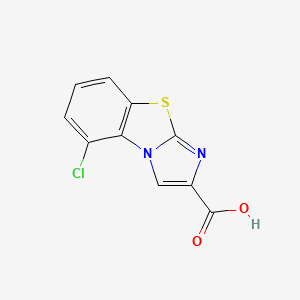
![{2-Carbamoyl-2-[(3-chlorophenyl)methyl]hydrazinylidene}acetic acid](/img/structure/B14421937.png)
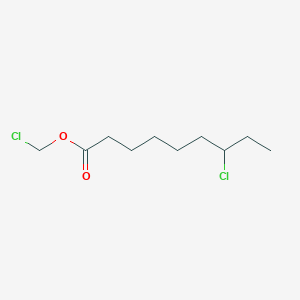
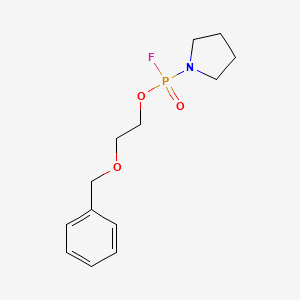
![4-Methyl-2-[(2-methylphenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14421958.png)
![N-Ethyl-N-{[(trimethylsilyl)oxy]methyl}ethanamine](/img/structure/B14421961.png)

